3-Nitro-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Nitro-4-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F3N2O4S It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)benzenesulfonamide typically involves the nitration of 4-(trifluoromethyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 3-Amino-4-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzenesulfonamide
- 2-Nitro-4-(trifluoromethyl)benzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
Uniqueness
3-Nitro-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) enhances its potential as a versatile intermediate in organic synthesis and its utility in various scientific applications.
Properties
Molecular Formula |
C7H5F3N2O4S |
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Molecular Weight |
270.19 g/mol |
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-2-1-4(17(11,15)16)3-6(5)12(13)14/h1-3H,(H2,11,15,16) |
InChI Key |
DEKAVIFGHQQTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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